Tropine-3-mesylate

Catalog No.
S1895131
CAS No.
35130-97-3
M.F
C9H17NO3S
M. Wt
219.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tropine-3-mesylate

CAS Number

35130-97-3

Product Name

Tropine-3-mesylate

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate

Molecular Formula

C9H17NO3S

Molecular Weight

219.3 g/mol

InChI

InChI=1S/C9H17NO3S/c1-10-7-3-4-8(10)6-9(5-7)13-14(2,11)12/h7-9H,3-6H2,1-2H3

InChI Key

JDDPSVBBPCQWAL-UHFFFAOYSA-N

SMILES

CN1C2CCC1CC(C2)OS(=O)(=O)C

Canonical SMILES

CN1C2CCC1CC(C2)OS(=O)(=O)C

Description

The exact mass of the compound Tropine-3-mesylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tropine-3-mesylate is a chemical compound with the molecular formula C9H17NO3SC_9H_{17}NO_3S and an average mass of approximately 219.301 Da. It is categorized as a mesylate ester derived from tropine, which is a bicyclic tertiary amine. The compound is known for its potential pharmacological applications, particularly as a precursor in the synthesis of various alkaloids and medicinal compounds. Its structural characteristics include a mesylate group, which enhances its solubility and reactivity compared to tropine alone .

Due to the presence of the mesylate group. Key reactions include:

  • Nucleophilic Substitution: The mesylate group can be replaced by various nucleophiles, making it useful in organic synthesis.
  • Hydrolysis: In aqueous conditions, tropine-3-mesylate can undergo hydrolysis to regenerate tropine and methanesulfonic acid.
  • Formation of Quaternary Ammonium Salts: Methylation of tropine leads to the formation of quaternary ammonium salts, indicating the reactivity of the nitrogen atom in tropine .

Tropine-3-mesylate exhibits biological activity primarily through its interaction with muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including modulation of neurotransmitter release and regulation of smooth muscle contraction. The compound may also have implications in neuropharmacology due to its structural similarity to other muscarinic antagonists like atropine and benztropine .

The synthesis of tropine-3-mesylate typically involves the following steps:

  • Preparation of Tropine: Tropine can be synthesized through the hydrogenation of tropinone, followed by reduction using sodium borohydride or lithium aluminum hydride.
  • Mesylation: The hydroxyl group on tropine is converted into a mesylate by treatment with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine.
  • Purification: The resultant tropine-3-mesylate is purified through recrystallization or chromatography methods to obtain a high-purity product .

Tropine-3-mesylate has several applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cholinergic systems.
  • Research Tool: Due to its biological activity, it is used in research to study muscarinic receptor functions and related pharmacological effects.
  • Potential Therapeutics: Its structural properties suggest potential use in developing new drugs for conditions influenced by cholinergic activity .

Studies on tropine-3-mesylate's interactions primarily focus on its binding affinity to muscarinic receptors. It has been shown to act as an antagonist at these receptors, influencing neurotransmitter dynamics in neural pathways. Interaction studies also explore its effects on other neurotransmitter systems, highlighting its potential role in modulating dopaminergic and serotonergic pathways .

Tropine-3-mesylate shares structural similarities with several other compounds, notably:

CompoundMolecular FormulaKey Characteristics
AtropineC17H23NO3A well-known muscarinic antagonist used clinically.
BenztropineC21H25NOAn antiparkinsonian agent with similar receptor activity.
PseudotropineC9H11NOA derivative of tropine with altered biological activity.

Uniqueness

Tropine-3-mesylate's uniqueness lies in its mesylate ester functionality, which enhances its reactivity compared to other similar compounds. This feature allows for greater versatility in synthetic applications and potential therapeutic uses, particularly in developing novel drugs targeting cholinergic pathways .

The discovery of tropine-3-mesylate is intertwined with the broader exploration of tropane alkaloids, which began in the 19th century. The isolation of atropine from Atropa belladonna in 1833 by Geiger and Hesse marked the first major milestone in tropane alkaloid research. By the 1880s, chemists like Ladenburg had demonstrated that tropine—the alcohol component of atropine—could be esterified with organic acids to generate pharmacologically active derivatives. The introduction of mesylate groups to tropine emerged later as a strategy to enhance its reactivity in nucleophilic substitution reactions, a development driven by mid-20th-century advances in synthetic organic chemistry.

Significance in Alkaloid Chemistry

Tropine-3-mesylate plays a dual role in alkaloid chemistry:

  • Biosynthetic Relevance: As a synthetic analog of natural tropane alkaloids, it provides insights into enzymatic esterification processes observed in plants like Solanaceae species. The tropane skeleton, formed via condensation of ornithine-derived pyrrolidine and acetate-derived fragments, serves as the structural foundation for over 200 known alkaloids.
  • Synthetic Flexibility: The mesylate group at the 3-position facilitates regioselective substitutions, enabling the creation of novel aza-bicyclic compounds (e.g., aza-bicyclo[3.2.2]nonanes) through rearrangement reactions.

Table 1: Key Chemical Properties of Tropine-3-Mesylate

PropertyValueSource
Molecular Formula$$ \text{C}9\text{H}{17}\text{NO}_3\text{S} $$
Molecular Weight219.3 g/mol
Boiling Point347.1°C at 760 mmHg
Density1.25 g/cm³
LogP1.61

Role in Pharmaceutical Intermediate Synthesis

Tropine-3-mesylate’s primary industrial utility lies in its function as a precursor for anticholinergic agents and antibiotic derivatives:

  • Retapamulin Synthesis: A key intermediate in the production of this pleuromutilin antibiotic, where it participates in xanthate-mediated coupling reactions with pleuromutilin derivatives.
  • Ipratropium Bromide Manufacturing: Used in a vacuum-assisted bromomethylation step to yield this bronchodilator, achieving >75% yield with ≤0.1% enantiomeric impurity.
  • Atropine Production: Modern synthetic routes employ tropine-3-mesylate in esterification reactions with acetylated tropic acid chlorides under mild conditions.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (99.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-07-21

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